molecular formula C9H8BrN3 B13696051 3-(3-bromophenyl)-1-methyl-1H-1,2,4-Triazole

3-(3-bromophenyl)-1-methyl-1H-1,2,4-Triazole

Cat. No.: B13696051
M. Wt: 238.08 g/mol
InChI Key: KBEDYRBETKKHHO-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-methyl-1H-1,2,4-Triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-methyl-1H-1,2,4-Triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzyl bromide with methylhydrazine, followed by cyclization with formamide under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-methyl-1H-1,2,4-Triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the triazole ring or the bromophenyl group.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-methyl-1H-1,2,4-Triazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1-methyl-1H-1,2,4-Triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the triazole ring provides stability and versatility in various chemical transformations.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-(3-bromophenyl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3/c1-13-6-11-9(12-13)7-3-2-4-8(10)5-7/h2-6H,1H3

InChI Key

KBEDYRBETKKHHO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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